REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.Cl[Sn](Cl)(Cl)Cl.[CH3:15][O:16]C(Cl)Cl.CCOC(C)=O>C(Cl)Cl.CCCCC>[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:15]=[O:16])[C:2]1=2
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(CC1)C=CC=C2
|
Name
|
SnCl4
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a pale yellow solution
|
Type
|
STIRRING
|
Details
|
the solution stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
after which time the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
the reaction poured onto ice-water (1000 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml), 2N HCl (100 ml) and brine (50 ml)
|
Type
|
ADDITION
|
Details
|
charcoal (30 g) and Na2SO4 were added to the solution
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through Celite and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a black oil, which
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(CC1)C=CC=C2C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 0.01% | |
YIELD: CALCULATEDPERCENTYIELD | 0.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |